3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide
Overview
Description
3-(4-Phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide is a useful research compound. Its molecular formula is C17H15BrN2OS and its molecular weight is 375.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide is 374.00885 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research has been conducted on the synthesis of compounds with similar structures, showing significant anti-inflammatory and analgesic activities. One study focused on synthesizing derivatives of 2,6-di-tert-butylphenols with an imidazo[2,1-b]thiazole group, which exhibited potent anti-inflammatory and analgesic activities in various assays. These findings suggest that compounds with the imidazo[2,1-b]thiazole moiety, including the one you're interested in, could have applications in developing new anti-inflammatory agents (Isomura et al., 1983).
Novel Polyimides and Material Science
Another area of research involves the synthesis of novel polyimides derived from unsymmetrical diamines, including thiazole-containing compounds. These materials exhibit excellent solubility, film-forming capabilities, and high thermal and thermo-oxidative stability, indicating potential applications in material science for coatings, films, and high-performance materials (Zhao et al., 2013).
Anticancer Research
Compounds with the imidazo[2,1-b]thiazole skeleton have been explored for their anticancer properties. A study discovered and optimized a series of thiazoles as novel anticancer agents, showing that certain derivatives can induce apoptosis through the mitochondrial pathway, suggesting that modifications of the core structure could lead to potent antitumor agents (Romagnoli et al., 2012).
Antimicrobial Activity
Derivatives of thiazoles have been synthesized and screened for antimicrobial activity, demonstrating broad-spectrum efficacy against bacterial and fungal strains. This highlights the potential of thiazole derivatives, including the specific compound , in the development of new antimicrobial agents (Padalkar et al., 2014).
Properties
IUPAC Name |
3-(4-phenoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS.BrH/c1-2-4-14(5-3-1)20-15-8-6-13(7-9-15)16-12-21-17-18-10-11-19(16)17;/h1-9,12H,10-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEMZQJNOUCHPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)OC4=CC=CC=C4.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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